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Compound of Interest

Compound Name: CBB1007 trihydrochloride

Cat. No.: B10800388 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CBB1007 trihydrochloride, a selective

inhibitor of Lysine-Specific Demethylase 1 (LSD1), with other notable LSD1 inhibitors. The data

presented herein is intended to facilitate an objective assessment of CBB1007's on-target

effects, supported by experimental data and detailed protocols.

Introduction to CBB1007 Trihydrochloride and LSD1
Inhibition
CBB1007 trihydrochloride is a selective, reversible, and substrate-competitive inhibitor of

human Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial in epigenetic regulation.[1]

LSD1 removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), playing

a significant role in gene expression. Its overexpression is implicated in various cancers,

making it a prime target for therapeutic intervention. CBB1007's inhibitory action leads to an

increase in histone methylation, subsequently altering gene expression and exhibiting anti-

tumor activity.

Comparative Analysis of LSD1 Inhibitors
To evaluate the on-target effects of CBB1007 trihydrochloride, its performance is compared

against a panel of other well-characterized LSD1 inhibitors: Tranylcypromine, ORY-1001
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(Iadademstat), GSK-LSD1, and SP-2509. The following tables summarize their enzymatic

inhibition and reported effects on cancer cell viability.

Enzymatic Inhibition of LSD1
Compound Type of Inhibition IC50 (LSD1) Selectivity

CBB1007

trihydrochloride

Reversible, Substrate-

Competitive

5.27 µM (human

LSD1)[1]
Selective for LSD1

Tranylcypromine Irreversible ~20.7 µM[2]
Also inhibits MAO-A

and MAO-B[2]

ORY-1001

(Iadademstat)
Covalent, Irreversible 18 nM[3]

Highly selective for

LSD1 over LSD2,

MAO-A, and MAO-

B[4]

GSK-LSD1 Irreversible 16 nM[5][6]

>1000-fold selective

over LSD2, MAO-A,

MAO-B[5][6]

SP-2509
Reversible, Non-

competitive
13 nM[7][8]

No significant activity

against MAO-A, MAO-

B[7]

Anti-proliferative Activity in Cancer Cell Lines
The following table presents a selection of reported half-maximal inhibitory concentrations

(IC50) for the compared LSD1 inhibitors across various cancer cell lines. It is important to note

that direct comparison of IC50 values across different studies should be approached with

caution due to variations in experimental conditions.
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Compound Cell Line Cancer Type IC50 Reference

CBB1007

trihydrochloride
F9 Teratocarcinoma

Growth Inhibition

Observed
[9]

Tranylcypromine NB4

Acute

Promyelocytic

Leukemia

Induces gene

expression

changes

[10]

ORY-1001

(Iadademstat)
THP-1

Acute Myeloid

Leukemia

EC50 = 0.0022

µM (H3K4me2

accumulation)

[4]

BT-474 Breast Cancer

IC50 = 12 nmol/L

(mammosphere

formation)

[11]

GSK-LSD1
Various Cancer

Cell Lines
Various

Average EC50 <

5 nM (cell

growth)

[6][12]

SP-2509 OCI-AML3
Acute Myeloid

Leukemia
0.649 µM [8]

Y79 Retinoblastoma
1.22 µM (48h),

0.47 µM (72h)
[8]

On-Target Effect Confirmation: Increased H3K4
Dimethylation
A primary on-target effect of LSD1 inhibition is the increase in the dimethylation of histone H3

at lysine 4 (H3K4me2). This can be quantified using techniques such as Western blotting.

While direct comparative quantitative data for CBB1007 and the other inhibitors in the same

experiment is not readily available in the public domain, published data indicates that treatment

with CBB1007 leads to a dose-dependent increase in H3K4me2 levels.

Diagram of LSD1 Inhibition and its Downstream Effects
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Mechanism of LSD1 Inhibition by CBB1007

Epigenetic Regulation

Pharmacological Intervention

Histone H3 H3K4me2Methylation H3K4me1/0Demethylation Gene ExpressionRepression

CBB1007

LSD1

Inhibits

LSD1 Enzymatic Inhibition Assay Workflow

Prepare serial dilutions of CBB1007 and controls

Pre-incubate LSD1 enzyme with inhibitors in a 96-well plate

Initiate reaction by adding substrate and detection reagents

Incubate at room temperature

Measure fluorescence

Calculate % inhibition and determine IC50
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Workflow to Confirm On-Target Effects of CBB1007

Treat cancer cells with varying concentrations of CBB1007

Perform Cell Viability Assay to determine IC50

Perform Western Blot for H3K4me2 and loading control

Correlate increased H3K4me2 with decreased cell viability

Quantify H3K4me2 levels relative to loading control

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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